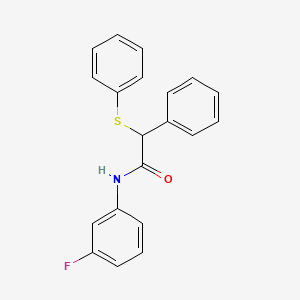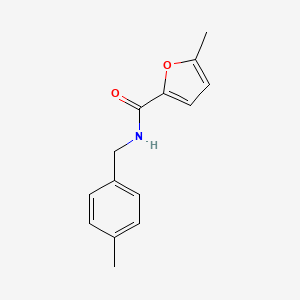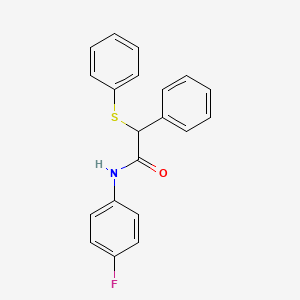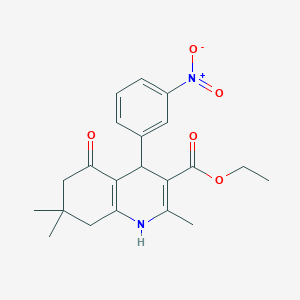![molecular formula C18H14N4 B10889452 2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10889452.png)
2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that combines the structural features of triazole and quinazoline. This compound is part of a broader class of triazoloquinazolines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the desired triazoloquinazoline via a Dimroth-like rearrangement . Another approach includes the use of orthoesters in solvent-free conditions or in absolute ethanol to form the triazoloquinazoline core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as phase-transfer catalysis, microwave-assisted reactions, and metal-mediated reactions, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the triazole or quinazoline rings, leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets. The compound can form hydrogen bonds and has high dipole moments, allowing it to interact with biomolecular targets such as adenosine and benzodiazepine receptors . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazoline: Another isomeric form with similar biological activities.
1,2,4-Triazolo[1,5-a]quinazoline: Known for its antimicrobial and anticancer properties.
1,2,4-Triazolo[4,3-a]quinazoline: Exhibits significant cytotoxic activities.
Uniqueness
2-(2-Phenylcyclopropyl)[1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its ability to form stable hydrogen bonds and its high dipole moments make it particularly effective in interacting with various molecular targets .
Properties
Molecular Formula |
C18H14N4 |
|---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-(2-phenylcyclopropyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14N4/c1-2-6-12(7-3-1)14-10-15(14)17-20-18-13-8-4-5-9-16(13)19-11-22(18)21-17/h1-9,11,14-15H,10H2 |
InChI Key |
QXEYATMVHAUKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=NN3C=NC4=CC=CC=C4C3=N2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Methylpyridin-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10889378.png)
![N-(3-chloro-2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10889381.png)


![5-Bromo-2-[2-(2-methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B10889405.png)

![4-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B10889408.png)
![[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](thiophen-2-yl)methanone](/img/structure/B10889411.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10889427.png)
![5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10889430.png)

![ethyl 2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-1-benzothiophene-3-carboxylate](/img/structure/B10889436.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-3-nitrobenzamide](/img/structure/B10889441.png)
![2-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10889444.png)
